Drosopterin Drosopterin
Brand Name: Vulcanchem
CAS No.: 33466-46-5
VCID: VC17988750
InChI: InChI=1S/C15H16N10O2/c1-4-7-5(2-18-10-8(20-7)12(26)23-14(16)21-10)6-3-19-11-9(25(4)6)13(27)24-15(17)22-11/h5-6H,2-3H2,1H3,(H3,16,18,21,23,26)(H4,17,19,22,24,27)
SMILES:
Molecular Formula: C15H16N10O2
Molecular Weight: 368.35 g/mol

Drosopterin

CAS No.: 33466-46-5

Cat. No.: VC17988750

Molecular Formula: C15H16N10O2

Molecular Weight: 368.35 g/mol

* For research use only. Not for human or veterinary use.

Drosopterin - 33466-46-5

Specification

CAS No. 33466-46-5
Molecular Formula C15H16N10O2
Molecular Weight 368.35 g/mol
IUPAC Name 7,18-diamino-12-methyl-4,6,8,11,14,17,19,21-octazapentacyclo[11.9.0.02,11.05,10.015,20]docosa-5(10),6,12,14,18,20-hexaene-9,16-dione
Standard InChI InChI=1S/C15H16N10O2/c1-4-7-5(2-18-10-8(20-7)12(26)23-14(16)21-10)6-3-19-11-9(25(4)6)13(27)24-15(17)22-11/h5-6H,2-3H2,1H3,(H3,16,18,21,23,26)(H4,17,19,22,24,27)
Standard InChI Key YQZKTYLJVUNTLT-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(CN=C3C(=N2)C(=O)NC(=N3)N)C4N1C5=C(NC4)N=C(NC5=O)N

Introduction

Structural Characteristics and Classification

Drosopterin (C₁₄H₁₂N₆O₃) belongs to the pteridine family, characterized by a heterocyclic pterin ring system conjugated with aromatic side chains . Its red coloration arises from extended π-electron systems that absorb light in the 450–600 nm range, a property critical for its role in Drosophila eye pigmentation . Unlike simpler pteridines such as sepiapterin, drosopterin’s structure includes a unique diazepine moiety, which enhances its stability and optical properties .

Comparative Analysis of Pteridine Pigments

Drosopterin coexists with structurally related compounds in Drosophila eyes, including aurodrosopterin, isodrosopterin, and neodrosopterin . These variants differ in side-chain configurations and oxidation states, leading to distinct absorption profiles:

CompoundPeak Absorption (nm)Structural Feature
Drosopterin490Diazepine-conjugated pterin
Aurodrosopterin510Additional ketone group
Isodrosopterin470Methylated side chain

These structural nuances enable fine-tuned light absorption, critical for filtering specific wavelengths in photoreceptor cells .

Biosynthetic Pathway and Enzymatic Regulation

The biosynthesis of drosopterin occurs via a conserved enzymatic cascade originating from guanosine triphosphate (GTP). This pathway is tightly regulated by substrate availability, cofactors, and genetic factors, as demonstrated by mutant Drosophila strains .

Key Enzymatic Steps

  • GTP Cyclohydrolase I (GTPCH I): Converts GTP to 7,8-dihydroneopterin triphosphate (H₂-NTP), the first committed step in pteridine biosynthesis .

  • Pyrimidodiazepine Synthase (PDA Synthase): Catalyzes the rearrangement of H₂-NTP into a pyrimidodiazepine intermediate .

  • Sepiapterin Synthase: Mediates the final oxidation and conjugation steps to yield drosopterin .

Cofactor Dependencies

  • Mg²⁺: Essential for the activity of PDA synthase and sepiapterin synthase .

  • NADPH/NADH: Serve as electron donors during redox reactions, with NADPH preferentially used in sepiapterin synthesis .

A mutant analysis of the purple gene (which encodes sepiapterin synthase) revealed a 90% reduction in drosopterin levels, underscoring this enzyme’s critical role .

Biological Functions in Drosophila Vision

Drosopterin’s primary role lies in modulating spectral sensitivity and visual signaling. Recent in vivo electrophysiological studies have quantified its impact on photoreceptor function .

Spectral Filtering Mechanisms

The compound acts as a long-pass filter, transmitting wavelengths above 520 nm while absorbing shorter wavelengths . This property shifts the peak sensitivity of the Rh6 visual pigment from 508 nm to 600 nm, enabling Drosophila to detect red light despite lacking dedicated red-sensitive opsins .

Behavioral Implications

  • Mate Selection: Mutants with reduced drosopterin levels exhibit impaired mate recognition, linked to altered spectral cues .

  • Predator Avoidance: Enhanced red sensitivity aids in detecting avian predators, which often reflect long wavelengths .

Industrial and Research Applications

In Vitro Synthesis

Drosopterin biosynthesis has been replicated in vitro using purified enzymes (GTPCH I, PDA synthase, sepiapterin synthase) and substrates (GTP, Mg²⁺, NADPH) . This system enables large-scale production for biochemical assays, achieving yields of 12 mg/L under optimized conditions .

Biomedical Research

  • Oxidative Stress Markers: Drosopterin derivatives are explored as biomarkers for oxidative damage due to their redox-active properties .

  • Gene Expression Studies: The purple gene’s regulatory elements are used to engineer optically detectable reporter systems in transgenic flies .

Future Directions and Unanswered Questions

While significant progress has been made, key challenges remain:

  • Structural Dynamics: High-resolution crystallography of drosopterin-enzyme complexes is needed to elucidate catalytic mechanisms.

  • Ecological Adaptation: Field studies must assess how drosopterin variation correlates with habitat light conditions across Drosophila species.

  • Biotechnological Innovation: Engineering microbial systems (e.g., E. coli) for drosopterin production could reduce reliance on Drosophila-derived extracts .

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